molecular formula C16H14N2O4 B12913068 Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole

Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole

Cat. No.: B12913068
M. Wt: 298.29 g/mol
InChI Key: PXWBFLOLBHJIAX-HOCLYGCPSA-N
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Description

Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 313.32 g/mol

This compound belongs to the class of isoxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The “trans” configuration indicates the relative positions of the substituents on the isoxazole ring.

Preparation Methods

Synthetic Routes::

    Starting Materials: The synthesis typically begins with commercially available starting materials, such as 4-methoxybenzaldehyde and nitrobenzene.

    Step 1 - Formation of 4-(4-methoxyphenyl)-3-buten-2-one:

    Step 2 - Cyclization to Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for various applications.

Chemical Reactions Analysis

Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole can undergo several reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and palladium catalysts.

    Substitution: Substitution reactions at the phenyl or methoxy group positions.

    Oxidation: Oxidation of the isoxazole ring to form various derivatives.

Common reagents include hydrogen gas, Raney nickel, and Lewis acids. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It exhibits potential pharmacological activities, including anti-inflammatory and antioxidant effects.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its biological interactions and potential therapeutic targets.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While Trans-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, similar compounds include other isoxazoles and nitrophenyl derivatives.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

(4S,5S)-4-(4-methoxyphenyl)-5-nitro-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O4/c1-21-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)17-22-16(14)18(19)20/h2-10,14,16H,1H3/t14-,16-/m0/s1

InChI Key

PXWBFLOLBHJIAX-HOCLYGCPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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